

Spectroscopic Profile of Fusarubin: A Technical Guide

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Compound of Interest

Compound Name: *Fusarubin*

Cat. No.: *B154863*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Fusarubin**, a naphthoquinone pigment produced by various *Fusarium* species. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. It also includes detailed experimental protocols for acquiring this data and explores a key signaling pathway influenced by **Fusarubin**.

Spectroscopic Data of Fusarubin

The following tables summarize the available spectroscopic data for **Fusarubin**. It is important to note that while UV-Vis and IR data for **Fusarubin** are well-documented, complete ^1H and ^{13}C NMR data specifically for **Fusarubin** are not readily available in the public domain. The NMR data presented here are a composite based on closely related derivatives and published assignments for similar structures.

UV-Visible Spectroscopy

The UV-Vis spectrum of **Fusarubin** is characterized by absorption maxima that are indicative of its naphthoquinone chromophore.

Wavelength (λ_{max})	Solvent	Reference
294.5 nm, 316 nm, 524 nm	Not Specified	[1]

Infrared (IR) Spectroscopy

The IR spectrum of **Fusarubin** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Reference
3793, 3400	O-H stretching	[1]
3002, 2923, 2855	C-H stretching	[1]
1736, 1647	C=O stretching (carbonyl)	[1]
1520, 1435, 1376, 1313	C=C stretching (aromatic)	[1]
1243, 1048	C-O stretching or C-H bending	[1]
814, 754, 670	C-H bending (aromatic)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, unambiguously assigned ¹H and ¹³C NMR data for **Fusarubin** are scarce in the literature. The following data is compiled based on the analysis of closely related **fusarubin** derivatives, such as 3-methyl ether **fusarubin**, and may serve as a reference. The numbering of the carbon skeleton is based on the pyranonaphthoquinone framework.

¹H NMR Spectroscopic Data (Reference)

Chemical Shift (δ) ppm	Multiplicity	Assignment (Inferred)
~12.45	br s	OH-6
~7.63	d	H-9
~7.05	d	H-8
~3.98	s	OMe-3
~3.29	s	OMe-7
~1.52	s	Me-3

¹³C NMR Spectroscopic Data (Reference)

Chemical Shift (δ) ppm	Assignment (Inferred)
~189.4	C-5
~181.6	C-10
~161.5	C-6
~145.0	C-7
~136.6	C-9a
~120.6	C-9
~115.0	C-8
~110.0	C-5a
~97.2	C-3
~60.0	OMe-7
~56.5	OMe-3
~22.9	Me-3

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy

Instrumentation: A Shimadzu UV-1700 pharmaspec spectrophotometer or equivalent is used.^[1]

Sample Preparation:

- A stock solution of purified **Fusarubin** is prepared in a suitable solvent (e.g., methanol, ethanol, or chloroform).

- Serial dilutions are performed to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

- The spectrophotometer is blanked using the same solvent as the sample.
- The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.[\[1\]](#)
- The wavelengths of maximum absorbance (λ_{max}) are determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent is utilized.[\[1\]](#)

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of dry, purified **Fusarubin** is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is recorded over a range of 4000-400 cm^{-1} .[\[1\]](#)
- The obtained spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DPX-400 NMR spectrometer or a similar high-field instrument is employed.[\[2\]](#)

Sample Preparation:

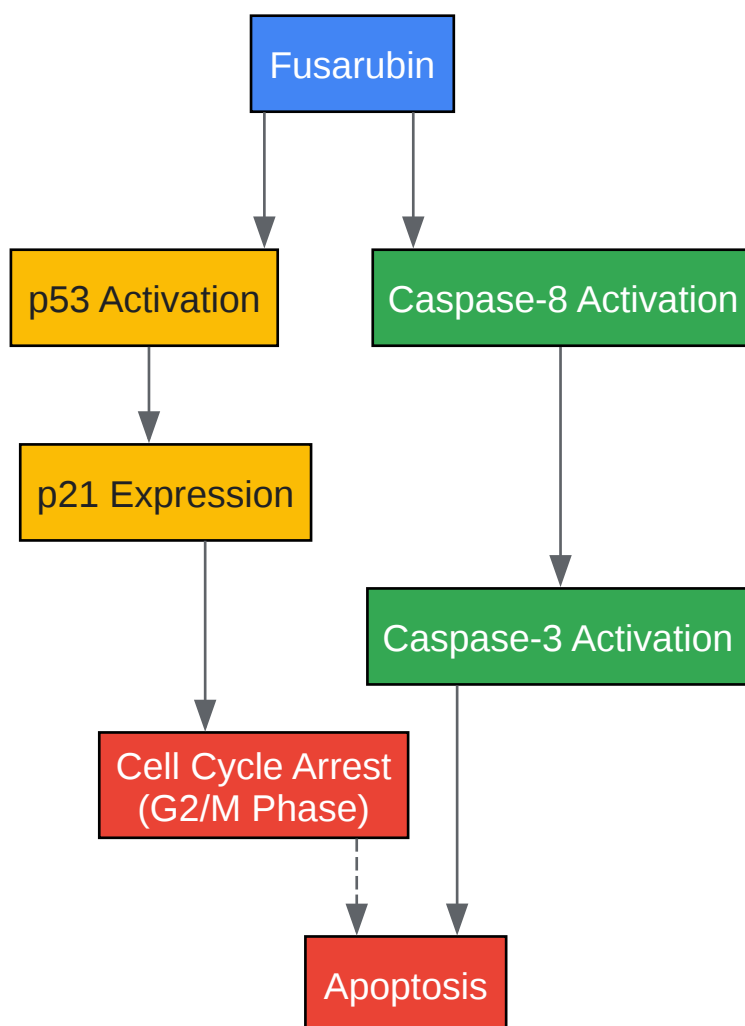
- Approximately 5-10 mg of purified **Fusarubin** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.^[2]

Data Acquisition:

- ^1H NMR: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- 2D NMR (COSY, HSQC, HMBC): To aid in structural elucidation and assignment of signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.^[2]

Signaling Pathway of Fusarubin-Induced Apoptosis

Fusarubin has been shown to exhibit cytotoxic activity against cancer cell lines by inducing apoptosis. A key mechanism involves the activation of the p53 tumor suppressor protein and its downstream target, p21, leading to cell cycle arrest and apoptosis. This is followed by the activation of the caspase cascade.



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Caption: **Fusarubin**-induced apoptosis signaling pathway.

This diagram illustrates that **Fusarubin** treatment leads to the activation of p53, which in turn upregulates the expression of p21. Increased p21 levels result in cell cycle arrest, primarily at the G2/M phase. Concurrently, **Fusarubin** activates caspase-8, which then activates the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.

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